Sodium cyclopropanesulfinate
Overview
Description
Sodium cyclopropanesulfinate is an organosulfur compound with the chemical formula C₃H₇NaO₂S. It is a sodium salt of cyclopropanesulfinic acid and is known for its utility in various chemical reactions, particularly in the synthesis of organosulfur compounds. This compound is characterized by its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions.
Scientific Research Applications
Fluorination and Ring Cleavage in Synthesis
Sodium cyclopropanesulfinate and related sulfinate salts are utilized in the synthesis of fluorinated ketones. The process involves cyclopropane ring cleavage reactions, catalyzed by copper(ii) acetate in the presence of sodium triflinate and other sulfinate salts, leading to fluorinated ketones. This method demonstrates this compound's role as a fluoroalkylating reagent, contributing significantly to the field of organic synthesis (Konik et al., 2017).
Hydrosulfonylation of Cyclopropylidenepropenones
This compound is involved in the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, a reaction that can produce β- or γ-addition products with high selectivity. This tunable reaction provides valuable insights into the reactivity and potential applications of this compound in organic synthesis (Miao et al., 2016).
As a Versatile Reagent in Organic Synthesis
This compound, as part of the broader group of sodium methylsulfinylmethylides, is shown to be a versatile reagent in organic chemistry. It is used in the preparation of strained cyclopropanes, optically active butene-diols, and in dehydrobromination and deacylation reactions to yield alkynyl alcohols. This highlights its diverse applications in synthesizing high-energy materials and stereoselective compounds (Mondal, 2005).
In Battery Research
This compound's derivatives, such as sodium trifluoromethanesulfinate, have been explored in the context of battery research. They are considered for use in sodium-ion batteries, which are a focus of scientific research due to their potential in renewable energy storage and electronic devices. This area of research is crucial in addressing the challenges of material availability, lifetime, power, and price in battery technology (Delmas, 2018).
In Asymmetric Synthesis
The use of this compound in asymmetric synthesis is notable, particularly in the formation of chiral cyclopentane derivatives. This application is essential in the field of stereochemistry and asymmetric synthesis, providing pathways to develop optically active compounds (Hiroi & Arinaga, 1994).
Future Directions
Mechanism of Action
Target of Action
Sodium cyclopropanesulfinate is primarily used as a pharmaceutical intermediate
Mode of Action
Its interaction with other substances in the synthesis process contributes to the formation of the final pharmaceutical compound .
Biochemical Pathways
As an intermediate, it is involved in various chemical reactions that lead to the formation of different pharmaceutical compounds .
Pharmacokinetics
As an intermediate, its ADME properties would largely depend on the final pharmaceutical compound it contributes to forming .
Result of Action
As an intermediate, its effects are seen in the properties of the final pharmaceutical compounds it helps synthesize .
Action Environment
Like most chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyclopropanesulfinate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanesulfonyl chloride with sodium sulfite in the presence of sodium bicarbonate. The reaction is typically carried out in an aqueous medium at elevated temperatures. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+
Properties
IUPAC Name |
sodium;cyclopropanesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFZPDGBPHCHV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655317 | |
Record name | Sodium cyclopropanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910209-21-1 | |
Record name | Sodium cyclopropanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium cyclopropanesulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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